molecular formula C25H23NO4 B11687935 2-(2,5-Dimethylphenyl)-2-oxoethyl 3-[(phenylacetyl)amino]benzoate

2-(2,5-Dimethylphenyl)-2-oxoethyl 3-[(phenylacetyl)amino]benzoate

Katalognummer: B11687935
Molekulargewicht: 401.5 g/mol
InChI-Schlüssel: VEPKVTGUGJCFRY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,5-DIMETHYLPHENYL)-2-OXOETHYL 3-[(2-PHENYLACETYL)AMINO]BENZOATE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of aromatic rings and functional groups that contribute to its reactivity and versatility in chemical synthesis and research.

Vorbereitungsmethoden

The synthesis of 2-(2,5-DIMETHYLPHENYL)-2-OXOETHYL 3-[(2-PHENYLACETYL)AMINO]BENZOATE typically involves multiple steps, including Friedel-Crafts acylation and subsequent reactions. One common synthetic route starts with the Friedel-Crafts acylation of 1,4-dimethylbenzene to produce 2,5-dimethylphenylacetyl chloride . This intermediate is then reacted with 3-[(2-phenylacetyl)amino]benzoic acid under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

Analyse Chemischer Reaktionen

2-(2,5-DIMETHYLPHENYL)-2-OXOETHYL 3-[(2-PHENYLACETYL)AMINO]BENZOATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.

Wissenschaftliche Forschungsanwendungen

2-(2,5-DIMETHYLPHENYL)-2-OXOETHYL 3-[(2-PHENYLACETYL)AMINO]BENZOATE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research into its potential pharmacological properties, including anti-inflammatory and anticancer activities, is ongoing.

    Industry: It may be utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 2-(2,5-DIMETHYLPHENYL)-2-OXOETHYL 3-[(2-PHENYLACETYL)AMINO]BENZOATE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to active sites on enzymes or receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2-(2,5-DIMETHYLPHENYL)-2-OXOETHYL 3-[(2-PHENYLACETYL)AMINO]BENZOATE include:

These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the unique properties of 2-(2,5-DIMETHYLPHENYL)-2-OXOETHYL 3-[(2-PHENYLACETYL)AMINO]BENZOATE.

Eigenschaften

Molekularformel

C25H23NO4

Molekulargewicht

401.5 g/mol

IUPAC-Name

[2-(2,5-dimethylphenyl)-2-oxoethyl] 3-[(2-phenylacetyl)amino]benzoate

InChI

InChI=1S/C25H23NO4/c1-17-11-12-18(2)22(13-17)23(27)16-30-25(29)20-9-6-10-21(15-20)26-24(28)14-19-7-4-3-5-8-19/h3-13,15H,14,16H2,1-2H3,(H,26,28)

InChI-Schlüssel

VEPKVTGUGJCFRY-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)C)C(=O)COC(=O)C2=CC(=CC=C2)NC(=O)CC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.